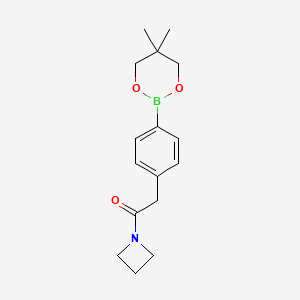
Zinc 2-mercaptobenzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc 2-mercaptobenzothiazole is a white to yellow solid at ambient temperatures. It is known for its slight odor and is commonly sold in powder form. This compound is widely used as a vulcanization accelerator in the production of tires and other rubber products. Additionally, it serves as a fungicide .
Vorbereitungsmethoden
Zinc 2-mercaptobenzothiazole is synthesized through the reaction of aniline, carbon disulfide, and sulfur at high temperature and pressure. The product is then purified by dissolution in a base to remove dissolved organics, followed by re-precipitation through the addition of acid . This method ensures the production of high-purity this compound suitable for industrial applications.
Analyse Chemischer Reaktionen
Zinc 2-mercaptobenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized efficiently by hydrogen peroxide in the presence of sodium carbonate.
Reduction: Treatment with Raney nickel results in monodesulfurization, giving benzothiazole.
Substitution: The compound is insoluble in water but dissolves upon the addition of a base, reflecting deprotonation.
Common reagents used in these reactions include hydrogen peroxide, sodium carbonate, and Raney nickel. Major products formed from these reactions include benzothiazole and its derivatives.
Wissenschaftliche Forschungsanwendungen
Zinc 2-mercaptobenzothiazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Zinc 2-mercaptobenzothiazole involves its interaction with various molecular targets and pathways. It acts as a thyroid peroxidase inhibitor in humans . Additionally, it inhibits several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions contribute to its antimicrobial, antifungal, and enzyme inhibitory activities.
Vergleich Mit ähnlichen Verbindungen
Zinc 2-mercaptobenzothiazole can be compared with other similar compounds, such as:
2-Mercaptobenzothiazole: This compound is used in the sulfur vulcanization of rubber and exhibits similar antimicrobial and antifungal activities.
Dibenzothiazole disulfide: Another compound used in rubber vulcanization, known for its effectiveness as a vulcanization accelerator.
The uniqueness of this compound lies in its dual role as a vulcanization accelerator and a fungicide, making it highly valuable in both the rubber industry and agricultural applications .
Eigenschaften
Molekularformel |
C7H5NS2Zn |
|---|---|
Molekulargewicht |
232.6 g/mol |
IUPAC-Name |
3H-1,3-benzothiazole-2-thione;zinc |
InChI |
InChI=1S/C7H5NS2.Zn/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9); |
InChI-Schlüssel |
GIUBHMDTOCBOPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=S)S2.[Zn] |
Color/Form |
LIGHT YELLOW POWDER |
Dichte |
1.7 AT 25 °C/4 °C |
Physikalische Beschreibung |
Dry Powder; NKRA Light yellow solid; [HSDB] Cream to pale yellow powder; [MSDSonline] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-fluoro-4-iodo-1H-benzo[d]imidazole](/img/structure/B8769501.png)
![2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8769514.png)

![3,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B8769528.png)









